AJ-76

Description

Propriétés

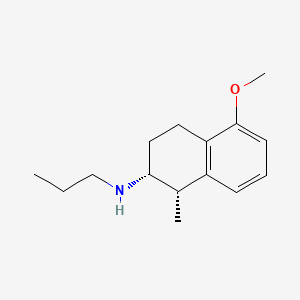

IUPAC Name |

(1S,2R)-5-methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-4-10-16-14-9-8-13-12(11(14)2)6-5-7-15(13)17-3/h5-7,11,14,16H,4,8-10H2,1-3H3/t11-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHLYBIUVOLKCV-SMDDNHRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCC2=C(C1C)C=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN[C@@H]1CCC2=C([C@@H]1C)C=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1043889 | |

| Record name | (+)-AJ 76 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85379-09-5 | |

| Record name | AJ 76 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85379-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-1-methyl-2-(n-propylamino)tetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085379095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-AJ 76 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Mechanism of Action of AJ-76: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-AJ-76, the cis-(+)-(1S,2R) enantiomer of 5-methoxy-1-methyl-2-(n-propyl-amino)tetralin, is a dopamine (B1211576) receptor ligand with a distinctive pharmacological profile. It exhibits a preference for dopamine D3 and presynaptic autoreceptors, functioning as a dopamine D2 receptor antagonist and a dopamine D3 receptor partial agonist.[1][2] This unique mechanism of action confers on AJ-76 the ability to modulate dopaminergic neurotransmission in a nuanced manner, distinct from classical dopamine receptor antagonists like haloperidol (B65202) or raclopride.[2] In preclinical studies, this compound has been shown to increase dopamine release and metabolism, particularly in the striatum and nucleus accumbens, by preferentially targeting release-regulating autoreceptors at the axon terminals.[2] Its ability to stimulate locomotor activity, especially in habituated animals, without inducing tolerance upon repeated administration under specific dosing regimens, further underscores its unique properties.[1] This technical guide provides an in-depth exploration of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Pharmacological Profile: A Dual-Action Ligand

This compound's interaction with the dopaminergic system is characterized by its differential activity at D2 and D3 dopamine receptor subtypes. It acts as an antagonist at D2 receptors while displaying partial agonist activity at D3 receptors, particularly under specific in vitro conditions. This dual-action profile is central to its overall effect on dopamine signaling.

Binding Affinity

The binding affinity of this compound for dopamine D2 and D3 receptors has been characterized in radioligand binding assays. The inhibition constant (Ki) is a measure of the ligand's affinity for the receptor; a lower Ki value indicates a higher affinity.

| Compound | Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| (+)-AJ 76 | Dopamine D3 | [3H]-(+)-7-OH-DPAT | Human Nucleus Accumbens | >100 | [3] |

Note: In the referenced study, (+)-AJ 76 was among the least potent inhibitors of [3H]-(+)-7-OH-DPAT binding, suggesting a lower affinity for the D3 receptor compared to other tested antagonists like (-)-eticlopride and spiperone.[3]

Functional Activity

The functional activity of this compound reveals its complex nature as both an antagonist and a partial agonist. This has been demonstrated in functional assays, such as the [35S]GTPγS binding assay, which measures G-protein activation upon receptor stimulation.

| Assay | Receptor | Cell Line | Conditions | Efficacy (relative to dopamine) | Reference |

| [35S]GTPγS binding | Dopamine D2 | CHO cells | Buffer containing Na+ | Very low efficacy | [4] |

| [35S]GTPγS binding | Dopamine D2 | CHO cells | Na+ substituted by N-methyl D-glucamine (NMDG) | ~50% | [4] |

These findings indicate that the partial agonist activity of this compound at the D2 receptor is highly dependent on the ionic composition of the assay environment.[4] The substitution of sodium ions with NMDG appears to enhance the receptor/G-protein coupling for this compound, revealing its intrinsic efficacy.[4]

Signaling Pathways

Dopamine D2 and D3 receptors are members of the D2-like receptor family, which are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Activation of these receptors initiates a signaling cascade that modulates neuronal activity.

Canonical Gi/o Signaling Pathway

As a D2 antagonist, this compound blocks the canonical Gi/o signaling pathway initiated by dopamine at D2 receptors. Conversely, as a D3 partial agonist, it can partially activate this pathway at D3 receptors.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand for a receptor.

Objective: To determine the Ki of this compound for dopamine D2 and D3 receptors.

Materials:

-

Cell membranes expressing human dopamine D2 or D3 receptors.

-

Radioligand (e.g., [3H]spiperone for D2, [3H]-(+)-7-OH-DPAT for D3).

-

Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Unlabeled this compound at various concentrations.

-

Nonspecific binding control (e.g., a high concentration of a known antagonist like haloperidol).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of unlabeled this compound. For total binding, no unlabeled ligand is added. For nonspecific binding, a saturating concentration of a standard antagonist is added.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. The IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism.

Objective: To determine the functional efficacy of this compound at dopamine D2/D3 receptors.

Materials:

-

Cell membranes expressing the receptor of interest.

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, 0.2 mM EGTA, 10 μM GDP, pH 7.4).

-

Dopamine (as a full agonist control).

-

This compound at various concentrations.

-

Nonspecific binding control (e.g., a high concentration of unlabeled GTPγS).

Procedure:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, add cell membranes, [35S]GTPγS, and varying concentrations of this compound or dopamine.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer.

-

Counting: Measure the amount of bound [35S]GTPγS using a scintillation counter.

-

Data Analysis: Plot the amount of [35S]GTPγS bound against the log concentration of the agonist. The efficacy of this compound is determined by comparing its maximal stimulation to that of the full agonist, dopamine.

In Vivo Microdialysis

This technique is used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in awake, freely moving animals.

Objective: To assess the effect of this compound on dopamine and DOPAC levels in the striatum and nucleus accumbens.

Materials:

-

Laboratory animals (e.g., rats).

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Syringe pump.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound solution for administration.

-

Fraction collector.

-

HPLC-ECD system for analysis.

Procedure:

-

Surgery: Anesthetize the animal and implant a guide cannula stereotaxically into the target brain region (e.g., nucleus accumbens). Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 μL/min).

-

Baseline Collection: After an equilibration period, collect several baseline dialysate samples.

-

Drug Administration: Administer this compound (e.g., subcutaneously or intraperitoneally).

-

Sample Collection: Continue to collect dialysate samples at regular intervals.

-

Analysis: Analyze the concentration of dopamine and its metabolite, DOPAC, in the dialysate samples using HPLC with electrochemical detection (HPLC-ECD).

-

Data Analysis: Express the post-drug concentrations as a percentage of the baseline levels and plot against time.

Conclusion

This compound possesses a complex and intriguing mechanism of action, defined by its dual role as a dopamine D2 receptor antagonist and a D3 receptor partial agonist. Its preferential action on presynaptic autoreceptors leads to an increase in dopamine release and metabolism, a neurochemical profile that distinguishes it from traditional antipsychotics. The partial agonism at D3 receptors, which is sensitive to experimental conditions, adds another layer of complexity to its pharmacological effects. Further research is warranted to fully elucidate the therapeutic potential of this unique pharmacological profile in various neuropsychiatric disorders. The experimental methodologies and signaling pathway information provided in this guide offer a comprehensive framework for researchers and drug development professionals working to understand and harness the therapeutic potential of compounds like this compound.

References

- 1. Effects of repeated administration of the preferential dopamine autoreceptor antagonist, (+)-AJ76, on locomotor activity and brain DA metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The dopamine D3 receptor and autoreceptor preferring antagonists (+)-AJ76 and (+)-UH232; a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jneurosci.org [jneurosci.org]

- 4. Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on AJ-76: A Dopamine D3 Receptor Preferring Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AJ-76, chemically known as cis-(+)-(1S,2R)-5-methoxy-1-methyl-2-(n-propylamino)tetralin, is a notable pharmacological tool and potential therapeutic agent characterized by its preferential antagonism of the dopamine (B1211576) D3 receptor over the D2 receptor. This preference for the D3 subtype, which is predominantly expressed in the limbic regions of the brain, has positioned this compound as a compound of interest for investigating the roles of D3 receptors in neuropsychiatric disorders and as a potential therapeutic with a reduced risk of the extrapyramidal side effects associated with non-selective D2 receptor antagonists. This technical guide provides a comprehensive overview of this compound, detailing its binding affinity, functional activity, and effects on dopamine neurotransmission. It includes detailed experimental protocols and visual representations of relevant biological pathways and workflows to support further research and development.

Core Compound Properties

Chemical Structure and Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (1S,2R)-5-methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | [4] |

| Molecular Formula | C₁₅H₂₄ClNO | [5] |

| Molecular Weight | 269.81 g/mol | [5] |

| Solubility | Data not available | |

| LogP | Data not available |

Synthesis

The synthesis of this compound and related aminotetralin derivatives can be achieved through various organic chemistry routes. A general approach involves the synthesis of the core tetralone structure, followed by reductive amination to introduce the propylamino group. The synthesis of the precursor 5-methoxy-2-tetralone (B30793) has been described, which serves as a key intermediate.[3] Chiral synthesis or resolution techniques are necessary to obtain the specific (1S,2R) enantiomer of this compound.

Receptor Binding Profile

The defining characteristic of this compound is its higher affinity for the dopamine D3 receptor compared to the D2 receptor. This selectivity is a key factor in its pharmacological profile.

Binding Affinity (Ki)

Radioligand binding assays are employed to determine the affinity of this compound for dopamine receptor subtypes. These assays typically involve the displacement of a radiolabeled ligand from the receptor by increasing concentrations of the unlabeled compound (this compound). The Ki value, or inhibition constant, is then calculated from the IC50 value (the concentration of the compound that displaces 50% of the radioligand).

Table 2: Binding Affinity (pKi) of (+)-AJ-76 for Dopamine Receptor Subtypes

| Receptor Subtype | pKi | Reference |

| Human D3 | 6.95 | [4] |

| Human D4 | 6.67 | [4] |

| Human D2S | 6.37 | [4] |

| Human D2L | 6.21 | [4] |

| Rat D2 | 6.07 | [4] |

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.

Selectivity

Based on the pKi values, this compound demonstrates a clear preference for the D3 receptor over the D2 receptor subtypes. The selectivity ratio can be calculated from the ratio of the Ki values.

Functional Activity

Functional assays are crucial for characterizing a ligand as an antagonist, agonist, or partial agonist. For this compound, these assays confirm its antagonist properties at the D3 receptor.

GTPγS Binding Assay

The GTPγS binding assay is a functional assay that measures the activation of G-protein coupled receptors (GPCRs) like the dopamine receptors. Agonist binding to the receptor promotes the exchange of GDP for GTP on the Gα subunit of the G-protein. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of G-protein activation. As an antagonist, this compound would be expected to inhibit the agonist-stimulated [³⁵S]GTPγS binding. While a specific IC50 value for this compound from a GTPγS binding assay is not available in the provided search results, this assay is a standard method for characterizing D3 receptor antagonists.[2][6][7]

cAMP Accumulation Assay

Dopamine D2-like receptors, including D3, are typically Gi/o-coupled, meaning their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[8][9] A cAMP accumulation assay can therefore be used to assess the functional activity of D3 receptor ligands. In the presence of an agonist, a decrease in forskolin-stimulated cAMP levels would be observed. As an antagonist, this compound would block this agonist-induced decrease. Specific IC50 values for this compound from cAMP assays are not detailed in the search results, but this remains a key method for functional characterization.[10][11]

In Vitro Dopamine Release Assay

One study investigated the effect of this compound on the quinpirole-induced inhibition of [3H]dopamine release from striatal slices. In this assay, this compound acted as an antagonist, reversing the effect of the agonist quinpirole.[12]

Table 3: Functional Antagonism of this compound in [3H]dopamine Release Assay

| Parameter | Value | Reference |

| IC50 | Correlated with Ki vs. [3H]spiperone | [12] |

In Vivo Pharmacology

In vivo studies are essential to understand the physiological and behavioral effects of this compound.

Effects on Dopamine Neurotransmission (In Vivo Microdialysis)

In vivo microdialysis is a technique used to measure the levels of neurotransmitters, such as dopamine, and their metabolites in the extracellular fluid of specific brain regions in freely moving animals.[13][14][15][16][17] Studies have shown that systemic administration of this compound can increase dopamine release and metabolism in brain regions like the dorsal striatum and nucleus accumbens.[18][19] This effect is consistent with its action as an antagonist at presynaptic dopamine autoreceptors. By blocking these autoreceptors, this compound removes the negative feedback mechanism that normally inhibits dopamine release.

Effects on Locomotor Activity

The open field test is a common behavioral assay used to assess locomotor activity and anxiety-like behavior in rodents.[13][20][21][22][23] this compound has been shown to have locomotor stimulatory properties, particularly in habituated rats.[22][24] This effect is likely due to the increased synaptic dopamine levels resulting from the blockade of dopamine autoreceptors.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

-

Objective: To determine the binding affinity (Ki) of this compound for dopamine D2 and D3 receptors.

-

Materials:

-

Cell membranes from cell lines stably expressing human D2 or D3 receptors.

-

Radioligand (e.g., [³H]spiperone or [¹²⁵I]iodosulpride).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, incubate the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known D2/D3 antagonist like haloperidol (B65202) or spiperone).

-

Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

GTPγS Binding Assay (General Protocol)

-

Objective: To determine the functional antagonist activity of this compound at the D3 receptor.[6][25]

-

Materials:

-

Cell membranes expressing the D3 receptor.

-

[³⁵S]GTPγS.

-

Dopamine agonist (e.g., quinpirole).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP, pH 7.4).

-

-

Procedure:

-

Pre-incubate cell membranes with varying concentrations of this compound.

-

Add a fixed concentration of the dopamine agonist to stimulate the receptor.

-

Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration.

-

Measure the radioactivity on the filters.

-

-

Data Analysis:

-

Plot the [³⁵S]GTPγS binding against the log concentration of this compound.

-

Determine the IC50 value for the inhibition of agonist-stimulated binding.

-

In Vivo Microdialysis (General Protocol)

-

Objective: To measure the effect of this compound on extracellular dopamine levels in the rat striatum.[13][14][16][17]

-

Materials:

-

Male Wistar or Sprague-Dawley rats.

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Syringe pump.

-

Fraction collector.

-

HPLC with electrochemical detection.

-

Artificial cerebrospinal fluid (aCSF).

-

-

Procedure:

-

Anesthetize the rat and place it in the stereotaxic frame.

-

Implant a microdialysis probe into the striatum.

-

Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period.

-

Collect baseline dialysate samples.

-

Administer this compound (e.g., subcutaneously or intraperitoneally).

-

Continue collecting dialysate samples at regular intervals.

-

-

Sample Analysis:

-

Inject dialysate samples into an HPLC system with electrochemical detection to quantify dopamine and its metabolites (DOPAC and HVA).

-

-

Data Analysis:

-

Express post-injection dopamine levels as a percentage of the baseline levels.

-

Open Field Test for Locomotor Activity (General Protocol)

-

Objective: To assess the effect of this compound on spontaneous locomotor activity in rats.[13][20][22][23]

-

Materials:

-

Open field apparatus (a square arena with walls).

-

Video tracking software or infrared beam system.

-

-

Procedure:

-

Habituate the rats to the testing room and handling.

-

Administer this compound or vehicle control.

-

Place the rat in the center of the open field arena.

-

Record the animal's activity for a set period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Quantify parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

-

Compare the activity levels between the this compound and vehicle-treated groups.

-

Signaling Pathways and Workflows

Dopamine D3 Receptor Signaling

Dopamine D3 receptors are G-protein coupled receptors that primarily couple to the Gi/o family of G-proteins.[8] Activation of the D3 receptor by an agonist like dopamine leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release. As an antagonist, this compound blocks the initial step of this pathway by preventing agonist binding to the receptor.

Dopamine D3 Receptor Signaling Pathway

Radioligand Binding Assay Workflow

The workflow for a competitive radioligand binding assay involves preparing the necessary reagents, performing the incubation and filtration steps, and finally analyzing the data to determine the binding affinity of the test compound.

Radioligand Binding Assay Workflow

In Vivo Microdialysis Experimental Flow

This diagram illustrates the key stages of an in vivo microdialysis experiment, from the surgical procedure to the final data analysis.

In Vivo Microdialysis Workflow

Conclusion

This compound stands out as a valuable research tool for elucidating the specific roles of the dopamine D3 receptor in the central nervous system. Its preferential antagonism for the D3 over the D2 receptor offers a more targeted approach to modulating dopaminergic neurotransmission, potentially leading to therapeutic strategies with improved side-effect profiles for a range of neuropsychiatric conditions. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the pharmacology and therapeutic potential of this compound and similar D3-preferring compounds. Further research is warranted to fully characterize its physicochemical properties, pharmacokinetic profile, and to obtain more comprehensive data from functional assays to solidify its pharmacological profile.

References

- 1. 2-Aminotetralin - Wikipedia [en.wikipedia.org]

- 2. resources.revvity.com [resources.revvity.com]

- 3. Synthesis method of 5-methoxy-2-tetralone - Eureka | Patsnap [eureka.patsnap.com]

- 4. (1S,2R)-5-methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride (85378-82-1) for sale [vulcanchem.com]

- 5. (1S,2R)-cis-5-Methoxy-1-methyl-2-(N-propylamino)-tetralin Hydrochloride|85379-09-5--AN PharmaTech Co Ltd [anpharma.net]

- 6. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 7. resources.revvity.com [resources.revvity.com]

- 8. innoprot.com [innoprot.com]

- 9. Comparison of the ability of dopamine receptor agonists to inhibit forskolin-stimulated adenosine 3'5'-cyclic monophosphate (cAMP) accumulation via D2L (long isoform) and D3 receptors expressed in Chinese hamster ovary (CHO) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. resources.revvity.com [resources.revvity.com]

- 12. A pharmacological analysis of the effects of (+)-AJ 76 and (+)-UH 232 at release regulating pre- and postsynaptic dopamine receptors [pubmed.ncbi.nlm.nih.gov]

- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The dopamine D3 receptor and autoreceptor preferring antagonists (+)-AJ76 and (+)-UH232; a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. anilocus.com [anilocus.com]

- 21. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Open field (animal test) - Wikipedia [en.wikipedia.org]

- 23. youtube.com [youtube.com]

- 24. Effects of repeated administration of the preferential dopamine autoreceptor antagonist, (+)-AJ76, on locomotor activity and brain DA metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unveiling the Pharmacological Profile of a Selective Dopamine Antagonist: A Technical Guide to cis-(+)-(1S,2R)-5-methoxy-1-methyl-2-(n-propylamino)tetralin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of cis-(+)-(1S,2R)-5-methoxy-1-methyl-2-(n-propylamino)tetralin, a notable dopamine (B1211576) receptor antagonist. This document synthesizes available data on its receptor binding affinity, functional activity, and presumed experimental methodologies, offering a valuable resource for researchers in neuropharmacology and medicinal chemistry.

Core Pharmacological Attributes

Cis-(+)-(1S,2R)-5-methoxy-1-methyl-2-(n-propylamino)tetralin, also known by the research code AJ 76, is a stereochemically defined derivative of 2-aminotetralin. It is recognized primarily as a dopamine receptor antagonist with a preferential action at presynaptic dopamine autoreceptors[1]. The introduction of a methyl group at the C1 position and the O-methylation of the hydroxyl group at the C5 position in the aminotetralin scaffold appear to be key modifications that confer its dopamine receptor antagonistic properties[1]. The cis-(+)-isomer is the pharmacologically active enantiomer[2].

Receptor Binding Affinity

The affinity of cis-(+)-(1S,2R)-5-methoxy-1-methyl-2-(n-propylamino)tetralin for various dopamine receptor subtypes has been characterized through radioligand binding assays. The compound displays a notable affinity for D2-like dopamine receptors, with a preferential binding to the D3 and D4 subtypes.

| Receptor Subtype | Species | pKi | Reference |

| hD3 | Human | 6.95 | [3] |

| hD4 | Human | 6.67 | [3] |

| hD2S | Human | 6.37 | [3] |

| hD2L | Human | 6.21 | [3] |

| rD2 | Rat | 6.07 | [3] |

pKi is the negative logarithm of the inhibition constant (Ki).

Functional Activity

As a dopamine receptor antagonist, cis-(+)-(1S,2R)-5-methoxy-1-methyl-2-(n-propylamino)tetralin opposes the effects of dopamine. Its preferential action at presynaptic autoreceptors suggests it can modulate the synthesis and release of dopamine. Functionally, this antagonism would manifest as an inhibition of the intracellular signaling pathways coupled to D2-like receptors, namely the inhibition of adenylyl cyclase and the subsequent decrease in cyclic AMP (cAMP) levels.

Experimental Protocols

While the precise, detailed experimental protocols from the original characterization studies are not fully available, the following sections describe standard and likely methodologies employed for determining the pharmacological profile of a compound like cis-(+)-(1S,2R)-5-methoxy-1-methyl-2-(n-propylamino)tetralin.

Radioligand Binding Assays

These assays are fundamental in determining the affinity of a compound for a specific receptor.

-

Membrane Preparation: Tissues (e.g., rat striatum) or cells heterologously expressing specific dopamine receptor subtypes are homogenized in a suitable buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended.

-

Competition Binding: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]spiperone for D2-like receptors) and varying concentrations of the unlabeled test compound.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are used to construct a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays

Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist.

This assay measures the ability of a compound to modulate the production of cyclic AMP, a second messenger whose synthesis is inhibited by the activation of D2-like dopamine receptors.

-

Cell Culture: Cells stably or transiently expressing the dopamine receptor of interest are cultured.

-

Assay Procedure: The cells are pre-incubated with varying concentrations of the antagonist. Subsequently, a dopamine agonist (e.g., quinpirole) is added to stimulate the receptors, typically in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a variety of methods, such as competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.

-

Data Analysis: The ability of the antagonist to inhibit the agonist-induced decrease in cAMP levels is quantified, and an IC50 value is determined.

Signaling Pathways

As an antagonist of D2-like dopamine receptors (D2, D3, and D4), cis-(+)-(1S,2R)-5-methoxy-1-methyl-2-(n-propylamino)tetralin blocks the canonical Gαi/o-coupled signaling pathway.

In the absence of the antagonist, the binding of dopamine to D2-like receptors leads to the activation of inhibitory G-proteins (Gαi/o). This, in turn, inhibits the enzyme adenylyl cyclase, resulting in reduced production of the second messenger cAMP. By blocking the binding of dopamine to the receptor, cis-(+)-(1S,2R)-5-methoxy-1-methyl-2-(n-propylamino)tetralin prevents this inhibitory cascade, thereby maintaining or restoring basal levels of cAMP.

In Vivo Pharmacology

The classification of cis-(+)-(1S,2R)-5-methoxy-1-methyl-2-(n-propylamino)tetralin as a preferential presynaptic dopamine receptor antagonist is based on in vivo studies in rats[1]. Such a profile suggests that at lower doses, it would primarily act on dopamine autoreceptors, leading to an increase in dopamine synthesis and release by blocking the negative feedback mechanism. At higher doses, it would also antagonize postsynaptic dopamine receptors, leading to a blockade of dopaminergic neurotransmission. This biphasic effect is a characteristic feature of many presynaptic dopamine receptor antagonists.

Summary and Future Directions

Cis-(+)-(1S,2R)-5-methoxy-1-methyl-2-(n-propylamino)tetralin is a well-characterized dopamine receptor antagonist with a preference for D2-like receptors, particularly the D3 and D4 subtypes. Its pharmacological profile suggests potential applications in research aimed at modulating dopaminergic neurotransmission, particularly through its action on presynaptic autoreceptors.

Further research to fully elucidate its in vivo functional consequences, including detailed behavioral and neurochemical studies, would be beneficial. A comprehensive screening against a wider panel of neurotransmitter receptors would also provide a more complete understanding of its selectivity and potential off-target effects. The detailed methodologies and extensive quantitative data from the primary literature remain a critical resource for any future investigations involving this compound.

References

The Neurochemical Fingerprint of AJ-76: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-AJ-76, chemically known as cis-(+)-1S, 2R-5-methoxy-1-methyl-2-(n-propylamino)-tetralin HCL, is a dopamine (B1211576) receptor ligand with a distinct neurochemical profile that has garnered interest for its potential therapeutic applications, including in the treatment of cocaine abuse. This technical guide provides a comprehensive overview of the neurochemical fingerprint of AJ-76, detailing its receptor binding affinity, functional activity, and effects on neurotransmitter systems. The information presented herein is intended to serve as a resource for researchers and drug development professionals engaged in the study of dopaminergic signaling and the development of novel central nervous system (CNS) therapies.

Receptor Binding Profile

The affinity of this compound for various dopamine receptor subtypes, as well as for serotonin (B10506) and norepinephrine (B1679862) receptors, is a critical determinant of its pharmacological effects. The following table summarizes the available quantitative data on the binding affinities (Ki) of this compound.

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Dopamine Receptors | ||||

| D2 | [3H]Spiperone | Striatal Homogenates | Data not explicitly found | [1] |

| D3 | [3H]-(+)-7-OH-DPAT | Human Nucleus Accumbens | Low potency inhibitor | |

| Serotonin Receptors | ||||

| Data not available | ||||

| Norepinephrine Receptors | ||||

| Data not available |

Further research is required to populate a comprehensive binding affinity table.

Functional Activity

The functional activity of this compound at dopamine receptors, particularly its antagonist properties, underlies its mechanism of action. The following table summarizes key functional potency (IC50/EC50) values.

| Assay | Effect Measured | Receptor Target | IC50/EC50 (nM) | Reference |

| [3H]Dopamine Release | Reversal of quinpirole-induced inhibition | Presynaptic Dopamine Autoreceptors (likely D2-like) | Correlated with [3H]spiperone binding Ki | [1] |

| [14C]Acetylcholine Release | Reversal of quinpirole-induced inhibition | Postsynaptic Dopamine Receptors (likely D2-like) | Correlated with [3H]spiperone binding Ki | [1] |

Further research is required to populate a comprehensive functional activity table.

Effects on Neurotransmitter Systems

This compound exerts significant effects on the release and metabolism of key neurotransmitters in the brain, most notably dopamine and, to a lesser extent, serotonin.

Dopamine

-

Increased Synaptic Dopamine: In vivo microdialysis studies in the nucleus accumbens of awake, freely moving rats have demonstrated that (+)-AJ-76 significantly increases the synaptic concentration of dopamine above baseline levels. This effect is attributed to its antagonist action at dopamine autoreceptors, which normally function to inhibit dopamine release.[2] By blocking these autoreceptors, this compound disinhibits dopaminergic neurons, leading to enhanced dopamine release.

-

Modulation of Dopamine Metabolism: this compound has been shown to have different effects on the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) compared to typical antipsychotics like haloperidol (B65202) or raclopride. The relative increase in dialysate dopamine over the increase in DOPAC is considered a unique neurochemical fingerprint of this compound.[2]

Serotonin

-

Minor and Transient Effects: The effects of (+)-AJ-76 on serotonin (5-HT) are less pronounced. Studies have reported a small but significant decrease in the synaptic concentration of 5-HT, although a transient increase was observed at a specific time point (20 minutes) after administration.

Signaling Pathways

As a dopamine receptor antagonist with a preference for D2-like receptors (including D2 and D3 subtypes), this compound modulates intracellular signaling cascades that are coupled to these G protein-coupled receptors (GPCRs). D2-like receptors are primarily coupled to Gi/o proteins.

References

- 1. A pharmacological analysis of the effects of (+)-AJ 76 and (+)-UH 232 at release regulating pre- and postsynaptic dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The dopamine D3 receptor and autoreceptor preferring antagonists (+)-AJ76 and (+)-UH232; a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

AJ-76 as a Potential Pharmacotherapy for Cocaine Abuse: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cocaine use disorder (CUD) remains a significant public health challenge with no FDA-approved pharmacotherapy.[1] The dopamine (B1211576) D3 receptor (D3R) has emerged as a promising therapeutic target due to its concentrated expression in the brain's reward pathways and its role in mediating the reinforcing effects of drugs of abuse.[2] This technical guide provides an in-depth overview of AJ-76 [cis-(+)-1S, 2R-5-methoxy-1-methyl-2-(n-propylamino)-tetralin], a D3R-preferring partial agonist, as a potential treatment for CUD. We detail its mechanism of action, summarize preclinical efficacy with representative data, provide established experimental protocols, and outline its neurochemical effects and receptor binding profile.

Mechanism of Action: D3 Receptor Partial Agonism

This compound is a partial agonist at the dopamine D3 receptor. Unlike a full agonist, a partial agonist has lower intrinsic efficacy at the receptor. This characteristic is crucial for its therapeutic potential. In a baseline state of low synaptic dopamine, a partial agonist can elicit a modest agonist response. However, in the presence of a high-concentration full agonist like dopamine (whose synaptic levels are dramatically increased by cocaine), a partial agonist acts as a functional antagonist. It competes with dopamine for the D3 receptor, thereby attenuating the excessive downstream signaling responsible for cocaine's powerful reinforcing effects. This modulatory action is hypothesized to reduce cocaine's rewarding properties and craving without causing the anhedonia or potential abuse liability associated with full D3R antagonists or agonists, respectively.

Diagram: Proposed Signaling Pathway of this compound in the Presence of Cocaine

Caption: this compound competes with cocaine-induced dopamine, attenuating D3R signaling.

Preclinical Efficacy in Animal Models

The therapeutic potential of D3R partial agonists is primarily evaluated in animal models that mimic human drug-taking and relapse behaviors. The most relevant paradigms are cocaine self-administration and cue-induced reinstatement of cocaine-seeking.

Experimental Protocol: Cocaine Self-Administration in Rats

This paradigm assesses the reinforcing properties of a drug.

-

Subjects & Surgery: Male Wistar rats are surgically implanted with an intravenous (IV) catheter in the jugular vein, which is externalized on their back.

-

Apparatus: Standard operant conditioning chambers are used, equipped with two levers (one "active," one "inactive"), cue lights, an infusion pump connected to the IV catheter, and a house light.

-

Acquisition Phase: Rats are placed in the chambers for 2-hour daily sessions. A press on the active lever results in an IV infusion of cocaine (e.g., 0.5 mg/kg/infusion) paired with a discrete cue complex (e.g., illumination of a stimulus light and an audible tone).[3] Presses on the inactive lever have no consequence. Training continues until a stable pattern of intake is established.

-

Treatment Phase (Dose-Response): Once acquisition criteria are met, rats are pre-treated with a subcutaneous (s.c.) or intraperitoneal (i.p.) injection of this compound or vehicle at various doses (e.g., 0, 1, 3, 10 mg/kg) prior to the self-administration session.

-

Data Analysis: The primary endpoint is the number of cocaine infusions earned. A reduction in infusions following pretreatment with the test compound, without a corresponding decrease in responding for a natural reward (e.g., sucrose (B13894) pellets), indicates a specific reduction in the reinforcing efficacy of cocaine.

Experimental Protocol: Cue-Induced Reinstatement of Cocaine-Seeking

This paradigm models relapse triggered by drug-associated environmental cues.

-

Acquisition & Extinction: Rats are first trained to self-administer cocaine as described above. Following stable acquisition, extinction sessions begin. During extinction, presses on the active lever no longer deliver cocaine or the associated cues. These sessions continue until lever pressing diminishes to a predefined low level.[4]

-

Reinstatement Test: After extinction, a test session is conducted. Animals are pre-treated with this compound or vehicle. They are then placed back into the operant chamber where presses on the active lever now result in the presentation of the previously cocaine-paired light and tone cues, but no cocaine is delivered.[4][5]

-

Data Analysis: The primary endpoint is the number of active lever presses. A significant increase in pressing compared to the end of the extinction phase is termed reinstatement (i.e., drug-seeking). An effective pharmacotherapy will significantly attenuate this cue-induced reinstatement of lever pressing.

Quantitative Data Summary: Representative Efficacy of D3 Partial Agonists

| Preclinical Model | Compound Class | Effect | Dosage Range | Key Findings |

| Cocaine Self-Administration (Progressive Ratio Schedule) | D3R Partial Agonist | ↓ Cocaine Intake | 1.0 - 10.0 mg/kg, i.p. | Dose-dependently reduces the number of infusions earned at doses that do not affect sucrose intake, indicating selectivity for drug reward over natural reward.[3] |

| Cue-Induced Reinstatement of Cocaine-Seeking | D3R Partial Agonist | ↓ Cocaine-Seeking | 3.2 - 10.0 mg/kg, i.p. | Significantly attenuates the number of lever presses induced by cocaine-associated cues, suggesting a potential to reduce craving and relapse. |

| Cocaine-Induced Locomotion | D3R Partial Agonist | ↓ Hyperlocomotion | 3.2 - 5.6 mg/kg, i.p. | Reduces the locomotor stimulant effects of cocaine without altering baseline spontaneous locomotion. |

In Vivo Neurochemistry & Pharmacokinetics

Understanding how a compound affects brain neurochemistry in real-time is critical. In vivo microdialysis is the gold-standard technique for this purpose.

Experimental Workflow: In Vivo Microdialysis

Caption: Standard workflow for an in vivo microdialysis experiment.

Key Neurochemical Findings

Studies using in vivo microvoltammetry, a related technique, have shown that while cocaine alone causes a massive increase in synaptic dopamine in the nucleus accumbens, pretreatment with this compound significantly attenuates this effect. The dopamine concentration following this compound and cocaine co-administration was significantly lower than that produced by cocaine alone (p < 0.001), providing a direct neurochemical correlate for its behavioral effects.

Receptor Binding Profile

The affinity and selectivity of a compound for its target receptors are fundamental to its pharmacological action and potential side-effect profile.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Tissue/Cell Preparation: Membranes are prepared from brain regions rich in the target receptor (e.g., rat striatum) or from cell lines engineered to express a specific human receptor subtype (e.g., HEK293 cells expressing D3R).

-

Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radioligand known to bind with high affinity to the target receptor (e.g., [³H]spiperone for D2-like receptors).

-

Competition: The incubation is performed across a range of increasing concentrations of the unlabeled test compound (this compound).

-

Separation & Counting: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound. The radioactivity trapped on the filters is then quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50 value) is determined. The IC50 is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the affinity and concentration of the radioligand used.

Receptor Binding Affinity

Comprehensive in vitro binding data for this compound is limited. It is known as a D3-preferring compound, though its selectivity over the D2 receptor is modest.

| Receptor Target | Compound Class | Binding Affinity (Ki) | Selectivity (vs. D3R) |

| Dopamine D3 | D3R Partial Agonist | High Affinity (low nM) | - |

| Dopamine D2 | D3R Partial Agonist | High Affinity (low to mid nM) | ~2 to 6-fold lower than D3R |

| Serotonin (B10506) (5-HT) Receptors | D3R Partial Agonist | Low Affinity | Data not consistently reported |

| Adrenergic Receptors | D3R Partial Agonist | Low Affinity | Data not consistently reported |

Note: This table represents the general profile for D3R-preferring partial agonists. Specific Ki values for this compound across a wide panel of receptors are not consistently available in the searched literature.

Conclusions and Future Directions

This compound and other D3R partial agonists represent a promising, mechanistically-driven approach for the development of a CUD pharmacotherapy. Preclinical evidence demonstrates that this class of compounds can reduce the reinforcing effects of cocaine and attenuate cue-induced drug-seeking, likely by normalizing the dopamine system hyperactivity caused by cocaine.

Key advantages of this approach include:

-

Targeted Mechanism: Directly modulates the receptor subtype most implicated in drug reward.

-

Reduced Abuse Liability: Partial agonism avoids the risks associated with full agonists or antagonists.

-

Potential for Craving Reduction: Strong evidence for attenuating cue-induced reinstatement suggests efficacy in preventing relapse.

Future development for this compound class should focus on:

-

Clinical Trials: Moving lead candidates into Phase I and II clinical trials to assess safety, tolerability, and efficacy in humans.

-

Pharmacokinetic Optimization: Developing compounds with optimal half-lives and brain penetration for patient adherence and sustained efficacy.

-

Biomarker Development: Identifying potential biomarkers (e.g., through neuroimaging or genetic screening) to predict which patient populations are most likely to respond to D3R-targeted therapies.

References

- 1. Structural Requirements of SLP-76 in Signaling via the High-Affinity Immunoglobulin E Receptor (FcɛRI) in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient T-cell receptor signaling requires a high-affinity interaction between the Gads C-SH3 domain and the SLP-76 RxxK motif - PMC [pmc.ncbi.nlm.nih.gov]

- 3. brimr.org [brimr.org]

- 4. Measuring serotonin binding to its receptors in vitro via charge transfer to ANAP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. brimr.org [brimr.org]

Foundational Research on AJ-76: A Technical Guide to its Interaction with Dopamine Autoreceptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on (+)-AJ-76, a selective dopamine (B1211576) D2-like autoreceptor antagonist. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to facilitate a comprehensive understanding of its pharmacological profile.

Quantitative Data Summary

The following tables summarize the binding affinity and functional potency of (+)-AJ 76 at dopamine receptors, as well as its in vivo effects on dopamine neurochemistry and neuron activity.

Table 1: Receptor Binding Affinity of (+)-AJ 76

| Radioligand | Tissue/Preparation | Receptor Subtype(s) | Ki (nM) | Reference |

| [3H]Spiperone | Rat Striatal Homogenates | D2-like | 130 | [1][2] |

| [3H]-(+)-7-OH-DPAT | Human Nucleus Accumbens | D3 | >1000 | [3] |

Table 2: Functional Potency of (+)-AJ 76

| Assay | Tissue/Preparation | Effect Measured | IC50 (nM) | Reference |

| [3H]Dopamine Release | Rat Striatal Slices | Reversal of quinpirole-induced inhibition | 180 | [1][2] |

| [14C]Acetylcholine Release | Rat Striatal Slices | Reversal of quinpirole-induced inhibition | 250 | [1][2] |

Table 3: In Vivo Effects of (+)-AJ 76 on Dopamine Neurotransmission

| Method | Brain Region | Species | Dose | Effect | Reference |

| In Vivo Microdialysis | Dorsal Striatum & Nucleus Accumbens | Rat | Not Specified | Increased extracellular dopamine; distinct neurochemical fingerprint compared to haloperidol (B65202) and raclopride | [1][4] |

| In Vivo Microdialysis | Striatum & Nucleus Accumbens | Rat | Local Infusion | Primarily acts on terminal autoreceptors to increase dopamine release | [5] |

| Fiber Photometry | Striatum | Mouse | 20 mg/kg, i.p. | Prominent increase in extracellular dopamine levels | [6] |

| Electrophysiology | Substantia Nigra Pars Compacta | Rat | Not Specified | Antagonized apomorphine-induced depression of dopamine neuron firing rates |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay: [3H]Spiperone Competition

This protocol is a synthesis of methodologies for competitive binding assays using [3H]spiperone to determine the affinity of compounds for D2-like dopamine receptors in rat striatal tissue.[7][8][9][10]

Objective: To determine the inhibition constant (Ki) of (+)-AJ 76 for the D2 dopamine receptor.

Materials:

-

Male Wistar rats

-

[3H]Spiperone (specific activity ~20-90 Ci/mmol)

-

(+)-AJ 76 and other competing ligands

-

(+)-Butaclamol or Haloperidol (for non-specific binding determination)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Ice-cold 0.9% saline

-

Glass fiber filters

-

Scintillation cocktail

-

Homogenizer

-

Centrifuge

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Dissect rat striata on ice and homogenize in 15 volumes of ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at high speed (e.g., 48,000 x g) for 10-15 minutes at 4°C.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation step.

-

The final pellet is resuspended in assay buffer to a protein concentration of approximately 100-200 µg per assay tube.

-

-

Binding Assay:

-

In a total volume of 200-800 µL, incubate the striatal membranes with a fixed concentration of [3H]Spiperone (typically around 0.25 nM).

-

Add varying concentrations of the competing ligand, (+)-AJ 76.

-

For determination of non-specific binding, a separate set of tubes is incubated with an excess of a potent D2 antagonist like (+)-butaclamol (e.g., 2 µM) or haloperidol (e.g., 100 nM).

-

Incubate the mixture for 60 minutes at 30°C.

-

-

Termination and Filtration:

-

Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

-

Quickly wash the filters three times with ice-cold 0.9% saline to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with a suitable scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding) from the curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Microdialysis

This protocol describes the general procedure for in vivo microdialysis to measure extracellular dopamine and its metabolites in the striatum of freely moving rats.[3][11][12][13][14][15][16]

Objective: To assess the effect of (+)-AJ 76 on extracellular dopamine and DOPAC levels in the rat striatum.

Materials:

-

Male Sprague-Dawley or Wistar rats

-

Stereotaxic apparatus

-

Microdialysis probes (concentric design)

-

Guide cannula

-

Microinfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF), typically containing (in mM): 147 NaCl, 4 KCl, 1.2 CaCl2, 1.0 MgCl2, buffered to pH 7.4.

-

(+)-AJ 76

-

HPLC system with electrochemical detection (HPLC-ECD)

-

Dental cement

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Implant a guide cannula aimed at the striatum (coordinates relative to bregma: e.g., AP +1.0 mm, ML ±2.5 mm, DV -3.0 mm).

-

Secure the guide cannula to the skull with dental cement.

-

Allow the animal to recover for several days.

-

-

Microdialysis Probe Insertion and Perfusion:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula into the striatum.

-

Connect the probe to a microinfusion pump and perfuse with aCSF at a slow, constant flow rate (e.g., 1.5 µL/min).

-

Allow for a stabilization period of at least 1-2 hours to establish a baseline.

-

-

Sample Collection:

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant (e.g., perchloric acid) to prevent neurotransmitter degradation.

-

Collect several baseline samples before drug administration.

-

-

Drug Administration:

-

Administer (+)-AJ 76 systemically (e.g., intraperitoneally) or locally via reverse dialysis through the probe.

-

Continue collecting dialysate samples for several hours post-administration.

-

-

Sample Analysis:

-

Analyze the concentrations of dopamine and its metabolites (DOPAC and HVA) in the dialysate samples using HPLC-ECD.

-

-

Data Analysis:

-

Express the neurotransmitter concentrations as a percentage of the average baseline levels.

-

Perform statistical analysis to determine the significance of any drug-induced changes.

-

Single-Unit Extracellular Electrophysiology

This protocol provides a general framework for in vivo single-unit extracellular recordings of dopamine neurons in the substantia nigra pars compacta (SNc) or ventral tegmental area (VTA) of anesthetized rats.[2][17][18][19][20][21][22][23][24]

Objective: To determine the effect of (+)-AJ 76 on the firing rate and pattern of dopamine neurons.

Materials:

-

Male Wistar rats

-

Stereotaxic apparatus

-

Glass microelectrodes filled with a conducting solution (e.g., 2 M NaCl containing 2% Pontamine Sky Blue for histological verification of the recording site).

-

High-impedance microelectrode amplifier

-

Oscilloscope and audio monitor

-

Data acquisition system

-

Anesthetic (e.g., chloral (B1216628) hydrate (B1144303) or urethane)

-

(+)-AJ 76 and other pharmacological agents

Procedure:

-

Animal Preparation:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Drill a small burr hole in the skull above the target brain region (SNc or VTA).

-

-

Electrode Placement and Neuron Identification:

-

Slowly lower a glass microelectrode into the SNc or VTA using a hydraulic microdrive.

-

Identify putative dopamine neurons based on their characteristic electrophysiological properties: a slow, irregular firing rate (typically 2-5 Hz), a long-duration action potential (>2.5 ms) with a prominent initial segment-somatodendritic break, and a biphasic or triphasic waveform.

-

-

Recording and Drug Administration:

-

Once a stable recording from a putative dopamine neuron is established, record its baseline firing activity for several minutes.

-

Administer (+)-AJ 76 intravenously or intraperitoneally.

-

Record the neuron's activity continuously to observe any changes in firing rate or pattern.

-

In some experiments, the effect of (+)-AJ 76 can be tested on the inhibition of firing induced by a dopamine agonist like apomorphine.

-

-

Histological Verification:

-

At the end of the recording session, pass a small cathodal current through the recording electrode to eject the Pontamine Sky Blue dye, marking the recording site.

-

Perfuse the animal with saline followed by formalin.

-

Section the brain and stain the tissue to visualize the dye spot and confirm the electrode placement within the SNc or VTA.

-

-

Data Analysis:

-

Analyze the firing rate (spikes/second) and firing pattern (e.g., burst analysis) of the recorded neurons before and after drug administration.

-

Construct firing rate histograms to visualize the time course of the drug's effect.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of (+)-AJ 76.

References

- 1. The dopamine D3 receptor and autoreceptor preferring antagonists (+)-AJ76 and (+)-UH232; a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The electrophysiological actions of dopamine and dopaminergic drugs on neurons of the substantia nigra pars compacta and ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative microdialysis of dopamine in the striatum: effect of circadian variation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [3H]spiperone binds selectively to rat striatal D2 dopamine receptors in vivo: a kinetic and pharmacological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intracerebral infusion of (+)-AJ76 and (+)-UH232: effects on dopamine release and metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AJ76 and UH232 as potential agents for diagnosing early-stage Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Binding of 3H-spiperone and 3H-(-)-sulpiride to dopamine D2 receptors in rat striatal membranes: methodological considerations and demonstration of the identical nature of the binding sites for the two ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Competitive inhibition of [3H]spiperone binding to D-2 dopamine receptors in striatal homogenates by organic calcium channel antagonists and polyvalent cations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The in vivo microdialysis recovery of dopamine is altered independently of basal level by 6-hydroxydopamine lesions to the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. besjournal.com [besjournal.com]

- 17. Firing properties of substantia nigra dopaminergic neurons in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Firing properties and functional connectivity of substantia nigra pars compacta neurones recorded with a multi-electrode array in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The ventral tegmental area revisited: is there an electrophysiological marker for dopaminergic neurons? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Cellular Mechanisms Underlying Burst Firing in Substantia Nigra Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 23. researchgate.net [researchgate.net]

- 24. Protocol for Recording from Ventral Tegmental Area Dopamine Neurons in Mice while Measuring Force during Head-Fixation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vivo Microdialysis for Measuring Dopamine Release Following AJ-76 Administration

For Researchers, Scientists, and Drug Development Professionals

Introduction

AJ-76, a selective dopamine (B1211576) D3 and D2 autoreceptor antagonist, holds significant interest for its potential to modulate dopaminergic neurotransmission. Understanding its precise in vivo effects on dopamine release and metabolism is crucial for elucidating its mechanism of action and therapeutic potential. In vivo microdialysis is a powerful technique for continuously monitoring the extracellular levels of neurotransmitters, such as dopamine, and their metabolites in specific brain regions of awake, freely moving animals. This document provides a detailed protocol for utilizing in vivo microdialysis coupled with High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to measure dopamine and 3,4-dihydroxyphenylacetic acid (DOPAC) release in the rat striatum following the administration of this compound.

Principle of the Method

In vivo microdialysis allows for the sampling of endogenous substances from the extracellular fluid of a discrete brain region.[1] A microdialysis probe, with a semi-permeable membrane at its tip, is stereotaxically implanted into the striatum of a rat. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Small molecules, including dopamine and its metabolite DOPAC, diffuse across the membrane into the dialysate, which is then collected and analyzed. This compound, as a dopamine D3 and autoreceptor preferring antagonist, is expected to block the inhibitory feedback mechanism of presynaptic dopamine autoreceptors, leading to an increase in the extracellular concentration of dopamine.[2][3]

Experimental Protocols

This section details the necessary steps for conducting an in vivo microdialysis experiment to assess the effects of this compound on striatal dopamine release.

Animal Subjects and Housing

-

Species: Male Sprague-Dawley rats (250-300 g) are commonly used.

-

Housing: Animals should be individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum. All procedures must be in accordance with institutional animal care and use committee guidelines.

Materials and Reagents

-

Surgical and Microdialysis Equipment:

-

Stereotaxic frame for rats

-

Anesthesia system (e.g., isoflurane)

-

Surgical drill and bits

-

Microdialysis probes (concentric, with a 2-4 mm membrane length)

-

Guide cannulae

-

Syringe pump and liquid swivel

-

Fraction collector (refrigerated)

-

-

Chemicals and Solutions:

-

(+)-AJ-76 hydrochloride

-

Artificial Cerebrospinal Fluid (aCSF), pH 7.4: 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl₂, filtered and degassed.

-

Dopamine and DOPAC standards

-

Perchloric acid (for sample preservation)

-

HPLC-grade solvents for mobile phase

-

Surgical Procedure: Guide Cannula Implantation

-

Anesthetize the rat with isoflurane (B1672236) (5% for induction, 1-2% for maintenance).

-

Secure the animal in the stereotaxic frame.

-

Surgically expose the skull and use a stereotaxic atlas to locate the coordinates for the striatum (e.g., relative to bregma: Anterior/Posterior +1.0 mm; Medial/Lateral ±2.5 mm; Dorsal/Ventral -3.0 mm).

-

Drill a small hole in the skull at the determined coordinates.

-

Implant a guide cannula just above the target region and secure it to the skull with dental cement and anchor screws.

-

Allow the animal to recover for 5-7 days post-surgery.

In Vivo Microdialysis Procedure

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum.

-

Connect the probe inlet to a syringe pump via a liquid swivel and the outlet to a refrigerated fraction collector.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1.0-2.0 µL/min).

-

Allow the system to stabilize for at least 2-3 hours to establish a stable baseline of dopamine and DOPAC levels.

-

Collect baseline dialysate samples (e.g., every 20 minutes) into vials containing a small volume of perchloric acid to prevent neurotransmitter degradation.

-

Administer this compound. The route of administration can be systemic (e.g., intraperitoneal injection) or local (via reverse dialysis). For systemic administration, a dose of 20 mg/kg has been shown to increase striatal dopamine.[3] For local administration, concentrations in the µM range can be included in the perfusion medium.

-

Continue collecting dialysate samples for a predetermined period post-administration to monitor the time course of the drug's effect.

Sample Analysis: HPLC-ECD

-

System: An HPLC system equipped with an electrochemical detector is used for the quantification of dopamine and DOPAC.

-

Column: A C18 reverse-phase column is typically employed.

-

Mobile Phase: A common mobile phase consists of a phosphate (B84403) buffer with an ion-pairing agent (e.g., octanesulfonic acid), EDTA, and a small percentage of organic solvent like methanol. The pH is typically acidic (around 3.0-4.0).

-

Electrochemical Detection: A glassy carbon working electrode is used with an applied potential of approximately +0.65 V vs. an Ag/AgCl reference electrode.

-

Quantification: A standard curve is generated using known concentrations of dopamine and DOPAC. The concentration in the dialysate samples is determined by comparing the peak areas to the standard curve.

Data Presentation

The following tables summarize the expected effects of this compound on extracellular dopamine and DOPAC levels in the rat striatum based on available literature. Data should be expressed as a percentage of the pre-drug administration baseline.

Table 1: Effect of Systemic this compound Administration on Striatal Dopamine Release

| Time Post-Injection (min) | Dopamine (% of Baseline) |

| -40 to 0 (Baseline) | 100 |

| 0 to 20 | Data not available |

| 20 to 40 | Data not available |

| 40 to 60 | Data not available |

| 60 to 80 | Data not available |

| 80 to 100 | Data not available |

| 100 to 120 | Data not available |

Table 2: Qualitative Effects of Local this compound Administration on Striatal Dopamine and DOPAC

| Treatment | Effect on Dopamine | Effect on DOPAC |

| Local infusion of (+)-AJ76 into the striatum | Increase | Decrease |

Source: Based on findings from Hertel et al. (1994), which demonstrated that local administration of (+)-AJ76 affects dopamine and DOPAC levels.[4] The magnitude of these changes is dependent on the concentration of this compound used.

Visualizations

Signaling Pathway of Dopamine D2/D3 Autoreceptors

Caption: this compound blocks presynaptic D2/D3 autoreceptors.

Experimental Workflow for In Vivo Microdialysis

Caption: Workflow for this compound in vivo microdialysis.

References

- 1. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 2. The dopamine D3 receptor and autoreceptor preferring antagonists (+)-AJ76 and (+)-UH232; a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AJ76 and UH232 as potential agents for diagnosing early-stage Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intracerebral infusion of (+)-AJ76 and (+)-UH232: effects on dopamine release and metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for AJ-76 Administration in Rat Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and administration of AJ-76, a dopamine (B1211576) D3 receptor-preferring antagonist, to rats for behavioral research. The information compiled is based on preclinical studies and established laboratory procedures.

Compound Information

-

Compound Name: (+)-AJ-76 hydrochloride

-

Synonyms: this compound, (1S,2R)-5-Methoxy-1-methyl-2-(N-propylamino)tetralin hydrochloride

-

Mechanism of Action: this compound is a dopamine D3 receptor-preferring antagonist. It also has an affinity for D2 and D4 receptors. By blocking presynaptic dopamine autoreceptors, it can lead to an increase in dopamine release in brain regions such as the nucleus accumbens.[1]

-

Molecular Formula: C₁₅H₂₃NO · HCl

-

Molecular Weight: 269.81 g/mol

-

Solubility: The hydrochloride salt of this compound is soluble in water and physiological saline.[2]

Data Presentation: Quantitative Effects of this compound on Rat Behavior

The following table summarizes the quantitative data on the effects of this compound on locomotor activity in rats from various studies.

| Administration Route | Dose (µmol/kg) | Rat Strain | Behavioral Test | Key Findings | Reference |

| Subcutaneous (s.c.) | 13 | Not Specified | Locomotor Activity | No significant effect on locomotor activity. | [3] |

| Subcutaneous (s.c.) | 52 | Not Specified | Locomotor Activity | Tolerance observed with a second dose administered 4 hours later, but not 24 hours later. | [3] |

| Oral (p.o.) | 300 | Not Specified | Locomotor Activity | No tolerance developed after daily administration for 7 days. | [3] |

Experimental Protocols

Preparation of this compound Solution for Injection

This protocol describes the preparation of this compound for subcutaneous or intraperitoneal injection.

Materials:

-

(+)-AJ-76 hydrochloride

-

Sterile, pyrogen-free 0.9% sodium chloride (saline) solution

-

Sterile vials

-

Vortex mixer

-

Sterile syringe filters (0.22 µm)

-

Sterile syringes and needles

Procedure:

-